2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide
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Overview
Description
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with N,N-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylacetamide
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylacetamide
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-benzylacetamide
Uniqueness
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its N,N-dimethylpropanamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-6-5-13(11-8(6)10)7(2)9(14)12(3)4/h5,7H,1-4H3,(H2,10,11) |
InChI Key |
BEGZNEUIICKTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)C(C)C(=O)N(C)C |
Origin of Product |
United States |
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